molecular formula C10H10N2O B3282338 1-(3-Amino-1H-indol-2-yl)ethanone CAS No. 74897-48-6

1-(3-Amino-1H-indol-2-yl)ethanone

Cat. No.: B3282338
CAS No.: 74897-48-6
M. Wt: 174.2 g/mol
InChI Key: UFPQZSJPONEWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-1H-indol-2-yl)ethanone is an indole-derived compound featuring an acetyl group at the 2-position and an amino group at the 3-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their diverse pharmacological profiles, including antimicrobial, antioxidant, and enzyme inhibitory activities .

Properties

IUPAC Name

1-(3-amino-1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6(13)10-9(11)7-4-2-3-5-8(7)12-10/h2-5,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPQZSJPONEWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-1H-indol-2-yl)ethanone typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions to form indoles . Subsequent steps involve introducing the amino group at the 3-position and the ethanone group at the 2-position through various organic reactions.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. Additionally, continuous flow reactors and green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-1H-indol-2-yl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Amino-1H-indol-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-1H-indol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows for π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, inhibit protein-protein interactions, and affect cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Indole Ethanones

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR) Source
This compound 2-acetyl, 3-amino C₁₀H₁₀N₂O 174.20 Not reported Not reported Not reported Target compound
1-(1-Methyl-1H-indol-3-yl)ethanone 3-acetyl, 1-methyl C₁₁H₁₁NO 173.21 108–109 80 IR: 1662 cm⁻¹ (C=O)
1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone 3-acetyl, 1-sulfonyl C₁₇H₁₅NO₃S 313.37 148–149 90 ¹H NMR (DMSO-d₆): δ 2.33 (s, CH₃), 2.60 (s, CH₃)
1-(2-Hydroxy-1H-indol-3-yl)ethanone 3-acetyl, 2-hydroxy C₁₀H₉NO₂ 175.19 Not reported Not reported ChemSpider ID: 214151
1-(1H-Indol-3-yl)-2-phenylethanone 3-acetyl, 2-phenyl C₁₆H₁₃NO 235.29 Not reported Not reported CAS: 40281-54-7

Key Observations :

  • Methyl and sulfonyl groups enhance steric bulk, affecting reaction yields and purification steps.
  • Electrophilic substitution at the indole ring (e.g., chloroacetylation) requires careful control of reaction conditions to avoid side products .

Spectroscopic and Analytical Data

  • IR Spectroscopy : C=O stretches appear at ~1660–1680 cm⁻¹, while sulfonyl groups show peaks at ~1299–1382 cm⁻¹ .
  • NMR : Methyl groups in sulfonylated derivatives resonate at δ 2.33–2.60 ppm, and aromatic protons in phenyl-substituted analogs appear at δ 7.0–8.8 ppm .

Biological Activity

1-(3-Amino-1H-indol-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound, also known as indole ethanone derivative, features an indole ring structure with an amino group and a ketone functional group. This unique configuration is crucial for its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity. The compound induced apoptosis in cancer cells by triggering caspase activation and PARP cleavage, which are markers of programmed cell death .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
U373MG5.0Induction of apoptosis
A5497.5Caspase activation
HeLa6.0PARP cleavage

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor progression. Inhibiting IDO can enhance anti-tumor immunity by preventing tryptophan catabolism and promoting T-cell proliferation .

Table 2: IDO Inhibition Potency of Indole Derivatives

CompoundIC50 (µM)Reference
This compound8.0
Other indole derivativesVaries

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound binds to the heme iron in IDO, disrupting its enzymatic function.
  • Cell Signaling Modulation : It influences various signaling pathways associated with apoptosis and cell cycle regulation.

Case Studies

In a preclinical study involving murine models, administration of this compound resulted in reduced tumor growth and enhanced survival rates compared to controls. The study highlighted the compound's potential as a therapeutic agent against solid tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Amino-1H-indol-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Amino-1H-indol-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.